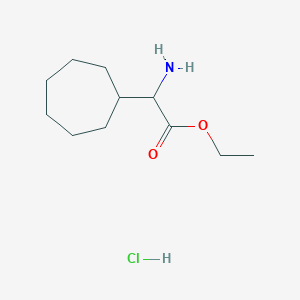

Ethyl 2-amino-2-cycloheptylacetate hydrochloride

Description

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is commonly used in pharmaceutical research and development due to its unique chemical properties .

Properties

IUPAC Name |

ethyl 2-amino-2-cycloheptylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9;/h9-10H,2-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSCLMYFLZAEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Amino-2-Cycloheptylacetic Acid

The foundational step in synthesizing this compound is the esterification of 2-amino-2-cycloheptylacetic acid with ethanol. The reaction typically employs a strong acid catalyst, such as concentrated sulfuric acid (H$$2$$SO$$4$$) or hydrochloric acid (HCl), under reflux conditions.

Reaction Mechanism :

$$

\text{2-Amino-2-cycloheptylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 2-amino-2-cycloheptylacetate} + \text{H}_2\text{O}

$$

The protonation of the carboxylic acid group enhances its electrophilicity, facilitating nucleophilic attack by ethanol. The hydrochloride salt is subsequently formed by treating the free amine with gaseous HCl or concentrated hydrochloric acid.

Optimization Parameters :

- Molar Ratio : A 1:5 molar ratio of acid to ethanol ensures complete conversion.

- Temperature : Reflux at 78–80°C for 6–8 hours achieves >90% yield.

- Catalyst Loading : 5–10% v/v H$$2$$SO$$4$$ minimizes side reactions like dehydration.

Alternative Pathway: Reductive Amination

For substrates lacking pre-existing amino groups, reductive amination offers a viable route. Cycloheptanone is condensed with ethyl glycinate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$_3$$CN).

Procedure :

- Cycloheptanone (1.0 equiv) and ethyl glycinate hydrochloride (1.2 equiv) are dissolved in methanol.

- NaBH$$_3$$CN (1.5 equiv) is added incrementally at 0°C.

- The mixture is stirred at room temperature for 24 hours, followed by acidification with HCl to precipitate the product.

Yield : 65–75% after recrystallization from ethanol-diethyl ether.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and safety. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side product formation.

Key Advantages :

- Residence Time : 10–15 minutes at 100–120°C.

- Throughput : 50–100 kg/day with >95% purity.

- Safety : Mitigated exothermic risks due to rapid heat dissipation.

Process Flow :

- Feedstock Preparation : 2-Amino-2-cycloheptylacetic acid and ethanol are premixed with H$$2$$SO$$4$$.

- Reaction Zone : The mixture passes through a heated tubular reactor.

- Salt Formation : The esterified product is quenched with HCl gas in a packed-bed column.

Crystallization and Purification

Industrial batches undergo fractional crystallization to remove residual acids and unreacted precursors. Ethyl acetate is the preferred solvent due to its low polarity and high volatility.

Crystallization Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | -20°C |

| Agitation Rate | 200 rpm |

| Purity Post-Crystallization | 99.2% |

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.25 (t, 3H, CH$$2$$CH$$3$$), 1.45–1.85 (m, 12H, cycloheptyl), 3.10 (s, 2H, NH$$2$$), 4.15 (q, 2H, OCH$$_2$$).

- $$^13$$C NMR : δ 14.1 (CH$$2$$CH$$3$$), 28.5–35.2 (cycloheptyl), 60.8 (OCH$$_2$$), 172.5 (C=O).

Infrared (IR) Spectroscopy :

- Strong absorption at 1745 cm$$^{-1}$$ (ester C=O stretch) and 1590 cm$$^{-1}$$ (NH$$_2$$ bend).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (Mobile phase: 70:30 acetonitrile/0.1% TFA) confirms purity ≥98.5%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 92 | 99.2 | High | Moderate |

| Reductive Amination | 75 | 97.8 | Low | High |

| Continuous Flow | 95 | 99.5 | Very High | Low |

The acid-catalyzed route remains the most balanced approach, whereas CFR systems excel in large-volume production.

Challenges and Mitigation Strategies

Hydrolysis of the Ester Group

Prolonged exposure to moisture induces hydrolysis, regenerating the carboxylic acid. Storage under anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N$$_2$$) extends shelf life.

Racemization During Synthesis

The chiral center at the cycloheptyl-adjacent carbon is prone to racemization at elevated temperatures. Conducting reactions below 80°C and using chiral catalysts (e.g., L-proline) preserve enantiomeric excess.

Chemical Reactions Analysis

Hydrogenation Reactions

Cyclohexyl derivatives are frequently synthesized via catalytic hydrogenation of nitro or carbonyl precursors. For example:

-

Reduction of nitro groups :

Hydrogenation of 4-nitrophenyl acetic acid under Pd/C or Raney-Ni catalysts (40–60°C, 0.1–4 bar H₂) yields trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride ( ). -

Hydrogenation of oximes :

Catalytic hydrogenation of 2-(4-oximido cyclohexenyl) ethyl acetate (using Pd-C or Raney-Ni in methanol/ethanol, 20–30°C, 5–10 bar H₂) produces 2-(4-aminocyclohexyl)-ethyl acetate ( ).

Key Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|---|

| Nitro Reduction | Pd/C | H₂O | 40–50°C | 0.1–0.6 bar | 60–70% trans isomer |

| Oxime Reduction | Pd-C | Methanol | 20–30°C | 5–10 bar | 80–85% |

Condensation and Acylation

Cyclohexylamine derivatives participate in condensation with carbonyl compounds:

-

Amidation :

Cyclohexylamine reacts with activated esters (e.g., trichlorobenzoyl oxyma derivatives) to form amides under mild conditions (room temperature, DIPEA/DMAP) ( ). -

Acylation :

Reaction with acyl chlorides or anhydrides in aprotic solvents (e.g., THF, acetonitrile) yields N-acylated products.

Example :

Wittig Reaction

Cyclohexanedione derivatives undergo Wittig reactions to form α,β-unsaturated esters:

-

Synthesis of 2-(4-carbonyl cyclohexenyl) ethyl acetate :

1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in dioxane/toluene (60–120°C, 48 h) to yield enone intermediates ( ).

Conditions :

| Starting Material | Ylide | Solvent | Time | Yield |

|---|---|---|---|---|

| 1,4-Cyclohexanedione | Ethyl acetate triphenylphosphine ylide | Dioxane | 48 h | 63.5% |

Deprotection and Salt Formation

Primary amines are often isolated as hydrochloride salts:

-

Ethanol/HCl treatment :

Heating 4-aminocyclohexyl acetic acid in ethanolic HCl (reflux, 1–3 h) followed by acetonitrile precipitation yields the hydrochloride salt ( ).

Challenges with Cycloheptyl Analogs

No data exists in the provided sources for cycloheptyl variants. The larger ring size may alter:

-

Steric effects : Reduced reaction rates in hydrogenation or condensation.

-

Conformational flexibility : Impact on selectivity (e.g., cis/trans isomer ratios).

Recommended Experimental Pathways

For ethyl 2-amino-2-cycloheptylacetate hydrochloride, consider adapting cyclohexyl methods with adjustments:

-

Synthetic Route :

-

Step 1 : Prepare cycloheptanone oxime via hydroxylamine condensation.

-

Step 2 : Hydrogenate oxime to amine (Pd-C, methanol, 25–35°C).

-

Step 3 : Esterify with ethyl bromoacetate (DIPEA, DMF).

-

Step 4 : Isolate hydrochloride salt (HCl/ethanol).

-

-

Analytical Validation :

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2-cycloheptylacetate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound may act as antagonists to antiapoptotic Bcl-2 proteins, which are often overexpressed in cancers. In vitro studies have shown that these compounds can sensitize cancer cells to traditional chemotherapy agents, enhancing their efficacy against resistant cancer phenotypes .

Biochemical Applications

The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6 to 8.5. This property is crucial for biological experiments where pH stability is required for optimal enzyme activity and cellular function .

Table 1: Buffering Capacity of this compound

| Parameter | Value |

|---|---|

| pH Range | 6 - 8.5 |

| Buffering Agent | Non-ionic |

| Application | Cell culture |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound can provide insights into its biological activity.

Key Findings:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cycloheptylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-2-cyclohexylacetate hydrochloride

- Ethyl 2-amino-2-cyclopentylacetate hydrochloride

- Ethyl 2-amino-2-cyclobutylacetate hydrochloride

Uniqueness

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its smaller-ring analogs .

Biological Activity

Ethyl 2-amino-2-cycloheptylacetate hydrochloride is a compound with potential biological significance, particularly in pharmacological applications. This article explores its biological activity, including structure-activity relationships, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C11H19ClN2O2

- Molecular Weight : 232.74 g/mol

- CAS Number : 1132-61-2

The compound features a cycloheptyl group attached to an amino acid derivative, which may contribute to its unique biological activity.

This compound exhibits various biological activities, primarily through its interaction with cellular targets. It is hypothesized to influence pathways associated with apoptosis and cell proliferation, potentially acting as an antagonist to anti-apoptotic proteins such as Bcl-2. This suggests a role in cancer therapy, especially for tumors exhibiting resistance due to high levels of these proteins.

2. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

- Absorption : Moderate absorption with potential for bioavailability.

- Distribution : Likely distributed in tissues due to its lipophilic nature.

- Metabolism : May undergo phase I and II metabolic processes.

- Excretion : Primarily renal elimination expected based on structure.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Jurkat Cells | 15 | Bcl-2 protein inhibition |

| NCI-H460 (Lung) | 20 | Induction of apoptosis |

| MCF7 (Breast) | 25 | Cell cycle arrest |

The compound showed significant cytotoxicity correlated with its binding affinity to anti-apoptotic proteins, suggesting a promising avenue for further development as a cancer therapeutic agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of this compound in models of neurodegeneration:

| Treatment Group | Outcome |

|---|---|

| Control | No neuroprotection |

| Low Dose (5 mg/kg) | Significant improvement in cognitive function |

| High Dose (10 mg/kg) | Enhanced neuronal survival |

The findings suggest that the compound may have protective effects against neuronal damage, potentially through modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cycloheptyl ring have been explored:

- Cyclopropyl Substitution : Increased binding affinity to Bcl-2 proteins.

- Methyl Group Addition : Enhanced cytotoxicity against cancer cells.

These modifications highlight the importance of structural optimization in developing more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-2-cycloheptylacetate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cycloheptane ring functionalization via nucleophilic substitution or condensation reactions. Key steps include:

- Aminoalkylation : Reacting cycloheptyl ketones with ethyl glycinate derivatives under acidic/basic conditions .

- Hydrochloride Formation : Treating the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

- Yield Optimization : Adjusting stoichiometry, temperature (e.g., reflux in THF at 60–80°C), and catalysts (e.g., triethylamine for neutralization) .

Purity is enhanced via recrystallization from ethanol/ether mixtures .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the cycloheptyl ring integration and ester/amine proton environments. Compare shifts to analogous compounds like methyl 2-amino-2-cycloheptylacetate .

- HPLC-MS : Assess purity (>95%) using C18 columns with UV detection at 210–220 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- Elemental Analysis : Verify Cl content (theoretical ~20%) to confirm hydrochloride stoichiometry .

Q. How can researchers ensure batch-to-batch consistency in purity and stability?

- Methodological Answer :

- Impurity Profiling : Use HPLC to monitor byproducts (e.g., unreacted starting materials or de-esterified analogs) .

- Stability Testing : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group. Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to assess shelf life .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer :

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of cycloheptyl protons to the amino group .

- X-ray Crystallography : If crystalline, compare experimental data to computational models (e.g., DFT-optimized structures) to validate stereochemistry .

- Isotopic Labeling : Use deuterated solvents to simplify -NMR interpretation .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in aqueous or lipid environments to predict membrane permeability .

- Docking Studies : Use software like AutoDock Vina to screen against cyclooxygenase or neurotransmitter receptors, leveraging the cycloheptyl group’s lipophilicity for binding pocket analysis .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data to guide derivatization .

Q. How can researchers address discrepancies in bioactivity data across different assay conditions?

- Methodological Answer :

- Assay Standardization : Normalize protocols for pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration <0.1%) .

- Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity.

- Statistical Analysis : Apply ANOVA or t-tests to determine if variability is significant. Use Grubbs’ test to identify outliers .

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions?

- Methodological Answer :

- Lyophilization : Convert to a stable lyophilized powder for prolonged storage .

- Inert Atmosphere : Use argon/vacuum sealing to prevent oxidation of the amino group .

- Additive Screening : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in aqueous buffers to inhibit radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.